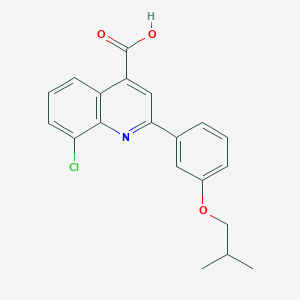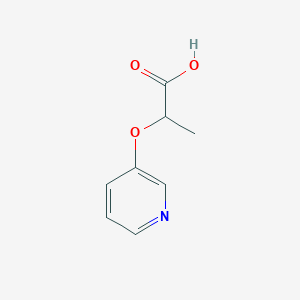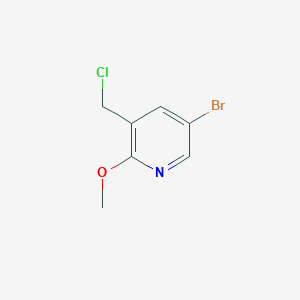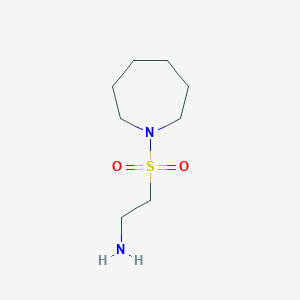
8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid, is a quinoline derivative, which is a class of compounds known for their aromaticity and potential biological activity. Quinoline derivatives are often explored for their pharmacological properties and are used in the design of new drugs and materials due to their structural versatility .
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of oligoamides derived from 8-amino-4-isobutoxy-2-quinolinecarboxylic acid involves a multi-step process starting from 2-nitroaniline and dimethyl acetylene dicarboxylate. This process includes hydrogenations, saponifications, and amide coupling reactions to produce oligomers with different lengths . Similarly, the synthesis of isoquinoline ring systems can be achieved through the reaction of α-chloroimines with homophthalic anhydrides, leading to a variety of heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by their ability to form stable conformations, such as helices in the case of oligoamide foldamers. These structures are stabilized by intramolecular hydrogen bonds, which can be observed in both solid-state by X-ray diffraction and in solution by NMR spectroscopy . Additionally, the molecular structure of other quinoline-related compounds, such as furo[3,4-c]isoquinolinediones, has been elucidated using X-ray analysis, revealing information about their relative configuration and solution conformation .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their synthesis and modification. The oligoamide foldamers derived from quinolinecarboxylic acid, for example, are synthesized through successive chemical reactions, including amide bond formation . The reactions of α-chloroimines with homophthalic anhydrides to form isoquinoline ring systems also exemplify the chemical reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The oligoamide foldamers exhibit remarkable thermal stability, maintaining their helical conformation even at high temperatures in deuterated DMSO . The one-dimensional hydrogen-bonded structures found in proton-transfer compounds of quinoline derivatives, such as 8-hydroxyquinoline and quinoline-2-carboxylic acid, demonstrate the importance of hydrogen bonding in determining the properties of these compounds .
Applications De Recherche Scientifique
Analytical Applications
Quinoline derivatives have been explored as analytical reagents for the gravimetric determination of metals. For instance, quinoxaline-2-carboxylic acid and its derivatives have been utilized for the precise quantification of metals such as Cu(II), Cd(II), Zn(II), and others by establishing the solubility products of their metal salts and optimal pH ranges for complete precipitation. These compounds exhibit a significant role in analytical chemistry, particularly in the metal analysis through the formation of metal complexes with distinct thermal behaviors (Dutt, Sanayal, & Nag, 1968).
Material Science and Structural Studies
Quinoline derivatives have contributed to the field of material science and structural chemistry. Aromatic δ-peptides, designed from oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, demonstrated helical structures characterized by single crystal X-ray diffraction and NMR spectroscopy. These studies offer insights into the potential of quinoline derivatives in designing novel foldamers with specific conformations for material science applications (Jiang et al., 2003).
Synthetic Chemistry
Quinoline compounds have been integral to the advancement of synthetic chemistry, providing routes to new molecular frameworks. The synthesis of quinoline derivatives, including pyranoquinoline and furoquinoline carboxylic acids, showcases the versatility of quinoline-based reactions. These synthetic pathways are valuable for creating complex heterocyclic structures with potential applications in pharmaceuticals and organic materials (Klásek et al., 2003).
Fluorescent Probes and Photophysical Studies
Quinoline derivatives are also prominent in the development of fluorescent probes for biological and chemical sensing. The synthesis and photophysical properties study of azole-quinoline-based fluorophores highlighted their application in fluorescence spectroscopy. These compounds exhibit dual emission patterns and large Stokes shifts, making them suitable for sensing and imaging applications in various polarities, demonstrating the utility of quinoline derivatives in creating sensitive fluorescent probes (Padalkar & Sekar, 2014).
Propriétés
IUPAC Name |
8-chloro-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-12(2)11-25-14-6-3-5-13(9-14)18-10-16(20(23)24)15-7-4-8-17(21)19(15)22-18/h3-10,12H,11H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNOKPVMROLMPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)





![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)


![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)


